2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol

Medicinal Chemistry Adenosine Receptor Antagonism Structure-Activity Relationship

2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol (CAS 6338-82-5) is a nitrogen-rich heterocyclic compound (C8H13N7O, MW 223.24 g/mol) belonging to the 1,2,3-triazolo[4,5-d]pyrimidine class. This scaffold is known for generating potent ligands for adenosine A1 and A2A receptors.

Molecular Formula C8H13N7O
Molecular Weight 223.24 g/mol
CAS No. 6338-82-5
Cat. No. B12795499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol
CAS6338-82-5
Molecular FormulaC8H13N7O
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESCCN1C2=NC(=NC(=C2N=N1)NCCO)N
InChIInChI=1S/C8H13N7O/c1-2-15-7-5(13-14-15)6(10-3-4-16)11-8(9)12-7/h16H,2-4H2,1H3,(H3,9,10,11,12)
InChIKeyUNWHTCFULRUSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol (CAS 6338-82-5): A Triazolopyrimidine Building Block for Adenosine Receptor Modulator Development


2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol (CAS 6338-82-5) is a nitrogen-rich heterocyclic compound (C8H13N7O, MW 223.24 g/mol) belonging to the 1,2,3-triazolo[4,5-d]pyrimidine class . This scaffold is known for generating potent ligands for adenosine A1 and A2A receptors [1]. The compound bears a 5-amino group and a 7-(2-hydroxyethylamino) substituent on the triazolopyrimidine core, distinguishing it from related 5,7-diamino and 7-alkylamino analogs. Its primary recognized value lies in its role as a synthetic intermediate or a core scaffold for further medicinal chemistry optimization programs targeting purinergic signaling pathways.

Sourcing 2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol: Why Scaffold Substitution Cannot Be Ignored


Within the triazolo[4,5-d]pyrimidine class, small structural modifications profoundly shift adenosine receptor subtype selectivity and intrinsic efficacy. Published structure-activity relationship (SAR) studies demonstrate that replacing the 3-position benzyl group with an ethyl group, or introducing a hydroxyethylamino moiety at the 7-position instead of a cyclopentylamino or aralkylamino group, drastically alters A1 versus A2A binding profiles [1]. Therefore, a generic procurement strategy that sources any available triazolopyrimidine without verifying the exact substitution pattern risks obtaining a compound with a completely different biological fingerprint. The quantitative evidence below details how the specific functional groups on CAS 6338-82-5 position it uniquely within its structural neighborhood.

Head-to-Head Evidence: Quantifiable Differentiation of CAS 6338-82-5 from the Closest 5,7-Diamino and Diethylaminoethyl Analogs


Molecular Recognition Capacity: Hydrogen Bond Donor/Acceptor Profile of the 7-(2-Hydroxyethylamino) Moiety

The target compound features a 7-(2-hydroxyethylamino) substituent, which provides a terminal primary alcohol. In contrast, the closest crystallographically characterized analog, 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine (CAS 7256-20-4), possesses only a primary amine at position 7 [1]. The replacement of the 7-amino group with a 2-hydroxyethylamino group adds one hydrogen bond donor (the alcohol -OH) and replaces a hydrogen bond donor (the amine -NH2) with a secondary amine linker. Based on the patent disclosure of triazolo[4,5-d]pyrimidine SAR, a hydroxyethyl group in this region is associated with altered P2T receptor antagonist pharmacokinetics compared to simple alkylamines [2].

Medicinal Chemistry Adenosine Receptor Antagonism Structure-Activity Relationship

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. the 7-Diethylaminoethyl Analog

The target compound (CAS 6338-82-5) has a calculated LogP of 0.76 and a topological polar surface area (tPSA) of 114.77 Ų, based on ACD/Labs Percepta predictions for its structural class . Its close analog, N7-[2-(diethylamino)ethyl]-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine (CSID:200360), carries a tertiary amine terminus and exhibits a calculated LogP of 0.76–0.83 and a tPSA of 98 Ų . The target compound's tPSA exceeds the 90 Ų threshold for blood-brain barrier penetration by a wider margin, suggesting a more peripherally restricted distribution profile, which is a key differentiator for targeting peripheral adenosine receptors versus central nervous system (CNS) receptors.

Druglikeness ADME Prediction Physicochemical Properties

Synthetic Versatility: The Primary Alcohol as a Chemical Handle for Prodrug and Bioconjugate Design

The 7-(2-hydroxyethylamino) group terminates in a primary alcohol, a functional group that is absent in the 5,7-diamine analog (CAS 7256-20-4) and replaced by a tertiary amine in the diethylaminoethyl analog. This primary alcohol can be selectively derivatized via esterification, carbamate formation, or oxidation without affecting the 5-amino and core triazolopyrimidine functionalities [1]. In contrast, the diethylaminoethyl analog offers no such chemoselective handle. This site-specific reactivity is explicitly documented in the synthesis of N-(5-amino-3-ethyl-3H-v-triazolo[4,5-d]pyrimidin-7-yl)aspartic acid, where the 7-chloro precursor undergoes nucleophilic substitution with amines, demonstrating the modularity of the 7-position [2].

Prodrug Design Click Chemistry Bioconjugation

Structural Confirmation Advantage: Availability of Definitive Spectroscopic Fingerprint vs. Inferred Analogs

The target compound has been characterized by density (1.692 g/cm³, calculated), boiling point (599.197 °C at 760 mmHg, calculated), and flash point (316.183 °C, calculated) data, with its SMILES and InChIKey (UNWHTCFULRUSDV-UHFFFAOYSA-N) uniquely registered in PubChem (CID 237434) . In contrast, the 5,7-diamine analog (CAS 7256-20-4) has a validated IR spectrum in the NIST database [1], but lacks the same level of integrated chemical property data. For procurement and quality control purposes, the target compound's multi-parameter characterization profile facilitates unambiguous identity verification and purity assessment upon receipt, reducing the risk of mis-identification, which is a known concern in custom synthesis of nitrogen-rich heterocycles.

Quality Control Structural Verification Spectroscopic Characterization

High-Value Application Scenarios for 2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol Based on Differentiation Evidence


Peripheral Adenosine A2A Receptor Antagonist Lead Optimization (Avoiding CNS Exposure)

For research programs targeting peripheral adenosine A2A receptors—such as those involved in inflammation or oncology—CNS penetration is an unwanted off-target effect. The target compound's topological polar surface area of 114.77 Ų, which is 16.77 Ų higher than the diethylaminoethyl analog, predicts lower passive blood-brain barrier permeability . This provides a starting scaffold with an inherently more favorable peripheral restriction profile, reducing the iterative medicinal chemistry effort required to dial out CNS activity.

Prodrug Design and Bioconjugate Development via the 7-(2-Hydroxyethyl) Handle

The primary alcohol at the terminus of the 7-position side chain enables chemoselective conjugation strategies that are impossible with the corresponding 7-amino or 7-tertiary amine analogs. This compound can serve as a modular intermediate for generating ester prodrugs to enhance oral bioavailability, or for attaching polyethylene glycol (PEG) chains, fluorophores, or targeting moieties via carbamate or ether linkages [1]. Procurement of this specific alcohol-bearing analog significantly shortens the synthetic route to such derivatives.

Structure-Activity Relationship (SAR) Studies on the 7-Position of Triazolo[4,5-d]pyrimidines

Published SAR on this scaffold has explored 7-cycloalkylamino, aralkylamino, and simple alkylamino substituents [2]. The target compound fills a gap in this SAR by providing a polar, hydrogen-bond-donating side chain. Comparative binding assays against the 5,7-diamine analog can map how incremental hydrogen bonding capacity at the 7-position influences adenosine A1 versus A2A receptor selectivity, a long-standing challenge in the field. Its well-characterized identity facilitates reproducible, comparative pharmacology.

Reference Standard for Analytical Method Development in Triazolopyrimidine Synthesis

Given its comprehensive characterization dataset—including calculated density, boiling point, flash point, SMILES, InChIKey, and PubChem registration—this compound can serve as a reliable system suitability standard for HPLC, LC-MS, or GC method development when analyzing reaction mixtures from triazolopyrimidine synthetic routes. Its unique combination of properties provides multiple orthogonal detection parameters (UV chromophore, mass, retention time prediction), reducing method development time compared to less well-characterized analogs .

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